![molecular formula C8H17NO B2584918 1,2,6-Trimethylpiperidin-4-ol CAS No. 90226-91-8](/img/structure/B2584918.png)
1,2,6-Trimethylpiperidin-4-ol
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Description
1,2,6-Trimethylpiperidin-4-ol (TMP) is a cyclic amine that is widely used in scientific research. It is a versatile compound that has a wide range of applications in various fields, including organic chemistry, biochemistry, and pharmacology. TMP is a colorless, water-soluble liquid that has a characteristic odor. It is a tertiary amine that contains a piperidine ring and a hydroxyl group.
Scientific Research Applications
Antimicrobial Applications
Antimicrobial Activity of 1,2,5-Trimethylpiperidin-4-Ol Derivatives The derivatives of 1,2,5-trimethylpiperidin-4-ol have been studied for their antimicrobial activity against a range of microorganisms. Specifically, 1,2,5-Trimethyl-4-(1′,2′-dihydroxyethyl)piperidin-4-ol benzoate hydrochloride exhibited a broad spectrum of antimicrobial activity, showing effectiveness against 16 test microorganisms, suggesting its potential for further antimicrobial studies (Dyusebaeva et al., 2017).
Stereochemical Studies
Stereochemistry of 1,2,6-trimethyl-4-piperidone Research on 1,2,6-trimethyl-4-piperidone, an intermediate in the synthesis of analgesically active spiropiperidines, revealed significant insights into its stereochemistry. The study involved quantum chemical calculations and NMR measurements to understand the isomeric mixture of 1,2,6-trimethyl-4-piperidone at room temperature, contributing to the field of stereochemistry and drug synthesis (Diwischek et al., 2005).
Fluorescent Sensor Development
Turn-on ESIPT Based Fluorescent Sensor for Detection of Aluminum Ion A study introduced novel compounds designed for selective recognition of aluminum ions, demonstrating an "OFF-ON type" mode in the presence of Al3+ ion. These compounds showcased high sensitivity and were used for bacterial cell imaging and logic gate applications, marking significant advancements in sensor technology and chemical recognition (Yadav & Singh, 2018).
Reactions and Chemical Synthesis
Reactions of 1,2,5-trimethylpiperidin-4-one with Chalcone In this study, the reactions of N-substituted piperidin-4-ones with benzylideneacetophenone were investigated, resulting in the synthesis of heterocyclic 1,5-dicarbonyl compounds. The research highlighted the regio- and stereochemical features of these reactions, providing valuable insights for the synthesis of complex organic molecules (Vatsadze et al., 2004).
properties
IUPAC Name |
1,2,6-trimethylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-6-4-8(10)5-7(2)9(6)3/h6-8,10H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYCGIOXRWNPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,6-Trimethylpiperidin-4-ol |
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